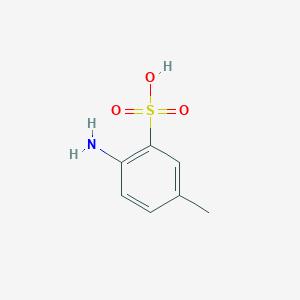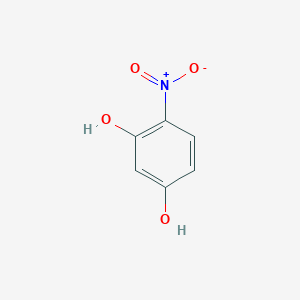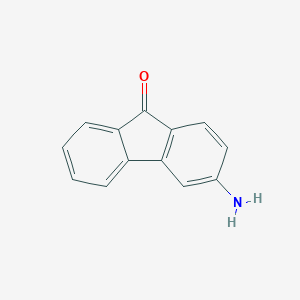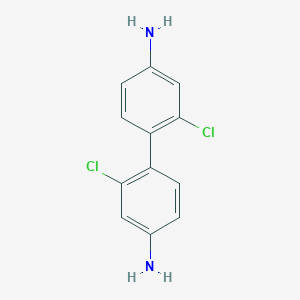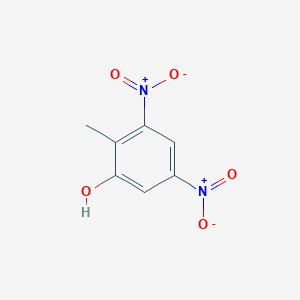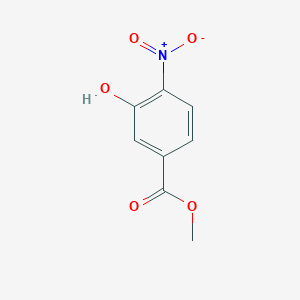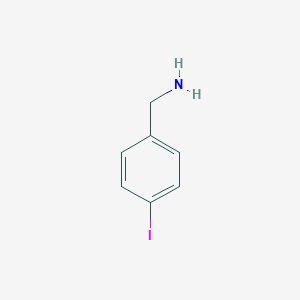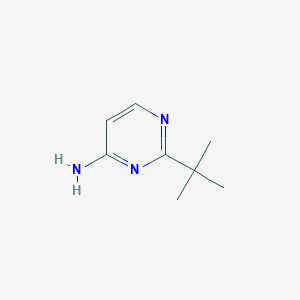
2-Tert-butylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a mono-isotopic mass of 151.110947 Da .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 2-Tert-butylpyrimidin-4-amine, often involves multiple steps starting from acyclic starting materials . For instance, a synthesis process could start from benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique
Synthesis of New N-Arylpyrimidin-2-amine Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of new N-Arylpyrimidin-2-amine derivatives .
- Methods of Application : The synthesis involves the use of optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
- Results : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
Inhibition of Mycobacterium tuberculosis bd oxidase
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study of 13 compounds in three mycobacterial strains .
- Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .
Asymmetric Synthesis of Amines Using Tert-butanesulfinamide
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the asymmetric synthesis of amines using tert-butanesulfinamide .
- Methods of Application : The synthesis involves three steps: (i) condensation of tert-butanesulfinamide with a carbonyl compound, (ii) nucleophile addition, and (iii) tert-butanesulfinyl group cleavage .
- Results : The process can be performed in 3–4 days and has been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates and imaging agents .
Use as Pesticides, Anti-cancer Compounds, Worm Infections, and Autoimmune Diseases
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to have various applications such as pesticides, anti-cancer compounds, worm infections, and autoimmune diseases .
- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study .
- Results : The results of these studies are not specified in the source .
Asymmetric Synthesis of Amines Using Tert-butanesulfinamide
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the asymmetric synthesis of amines using tert-butanesulfinamide .
- Methods of Application : The synthesis involves three steps: (i) condensation of tert-butanesulfinamide with a carbonyl compound, (ii) nucleophile addition, and (iii) tert-butanesulfinyl group cleavage .
- Results : The process can be performed in 3–4 days and has been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates and imaging agents .
Use as Pesticides, Anti-cancer Compounds, Worm Infections, and Autoimmune Diseases
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to have various applications such as pesticides, anti-cancer compounds, worm infections, and autoimmune diseases .
- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study .
- Results : The results of these studies are not specified in the source .
Propriétés
IUPAC Name |
2-tert-butylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFVDJXZQAAJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552585 |
Source


|
| Record name | 2-tert-Butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidin-4-amine | |
CAS RN |
114362-20-8 |
Source


|
| Record name | 2-tert-Butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

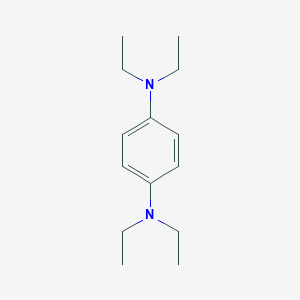
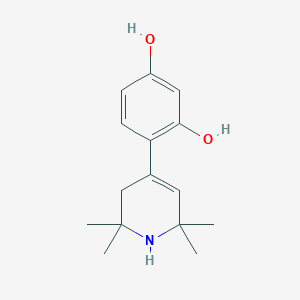
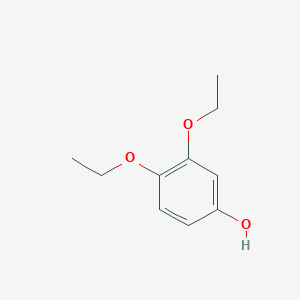
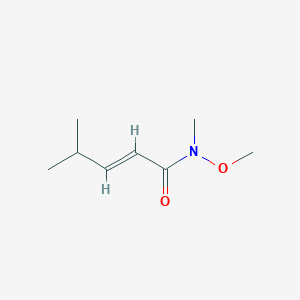
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
